molecular formula C26H23ClN2O3 B5573126 3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5573126
M. Wt: 446.9 g/mol
InChI Key: LXXCBZMSVOQMKD-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-11-(2-hydroxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C26H23ClN2O3 and its molecular weight is 446.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 446.1397203 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

  • A series of compounds including 2-substituted-4,4a,5,6-tetrahydrobenzo[h]cinnolin-3(2H)-ones, closely related to the specified compound, were synthesized and tested for their affinity to the benzodiazepine receptor, indicating the importance of molecular topology for high receptor affinity (Nakao et al., 1990).
  • New 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, including the specified compound, were synthesized, characterized by various spectroscopic methods, and their crystal structure was determined, highlighting the significance of the structural arrangement for their potential biological activities (Fang‐Ming Wang et al., 2014).
  • An efficient synthesis method was developed for novel derivatives of dibenzo[b,e][1,4]diazepin-1-ones, which may have implications for pharmacological activities in the central nervous system (E. Cortéas et al., 2004).

Pharmacological Potential

  • The compound and its derivatives have been studied for potential pharmacological activity, including effects on the central nervous system, suggesting possible applications in treating conditions like schizophrenia and epilepsy (E. Cortés et al., 2007).
  • Some derivatives of the compound showed moderate analgesic activity, indicating potential for pain management applications (K. Matsuo et al., 1985).

Properties

IUPAC Name

9-(2-chlorophenyl)-6-(2-hydroxy-3-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O3/c1-32-23-12-6-8-17(26(23)31)25-24-21(28-19-10-4-5-11-20(19)29-25)13-15(14-22(24)30)16-7-2-3-9-18(16)27/h2-12,15,25,28-29,31H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXCBZMSVOQMKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1O)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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